molecular formula C13H18N2O5 B12923612 Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate CAS No. 1685-02-5

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate

Cat. No.: B12923612
CAS No.: 1685-02-5
M. Wt: 282.29 g/mol
InChI Key: HWNWOFRGDRPZAT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2,6-diethoxypyrimidine under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .

Properties

CAS No.

1685-02-5

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate

InChI

InChI=1S/C13H18N2O5/c1-4-18-11-8-9(14-13(15-11)20-6-3)7-10(16)12(17)19-5-2/h8H,4-7H2,1-3H3

InChI Key

HWNWOFRGDRPZAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)CC(=O)C(=O)OCC)OCC

Origin of Product

United States

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